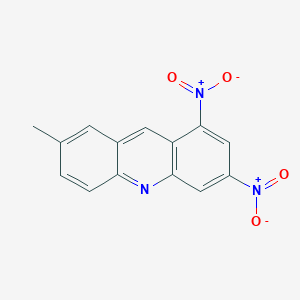

7-methyl-1,3-dinitroacridine

Description

Contextual Overview of Acridine (B1665455) Frameworks in Advanced Chemical Studies

Acridine and its derivatives have long captured the attention of chemists due to their versatile nature and wide-ranging applications. ptfarm.plnih.gov These nitrogen-containing heterocyclic compounds are found in natural sources and can also be synthesized through various chemical reactions. ptfarm.pl The planar structure of acridines allows them to interact with biological macromolecules, a property that has been extensively explored in medicinal chemistry. rsc.orgnih.gov

Many acridine derivatives exhibit fluorescence, making them useful as dyes and probes in biological imaging and diagnostics. ontosight.aichemimpex.com For instance, Acridine Orange is a well-known nucleic acid-selective stain. wikipedia.org The chemical reactivity of the acridine nucleus, including its ability to undergo electrophilic substitution and nucleophilic addition, allows for the synthesis of a diverse array of functionalized molecules. ptfarm.pl

Significance of Dinitroacridine Architectures in Contemporary Chemical Research

The introduction of nitro groups into the acridine framework significantly alters the electronic properties of the molecule. ontosight.ai The strong electron-withdrawing nature of the nitro group makes dinitroacridine derivatives of particular interest in various fields of chemical research. cymitquimica.com For example, the presence of a nitro group can enhance the ability of acridine compounds to act as DNA intercalators, a mechanism relevant in the development of certain therapeutic agents. ontosight.aitandfonline.com

Research into dinitroacridine derivatives has explored their synthesis and reactivity. For instance, the nitration of acridine compounds can be controlled to produce specific isomers. thieme-connect.com The reactivity of these compounds is also a subject of study, with the nitro groups influencing their interactions with other molecules and their potential applications in materials science and medicinal chemistry. evitachem.com

Research Gaps and Novel Perspectives on 7-Methyl-1,3-Dinitroacridine Systems

While the broader families of acridines and dinitroacridines have been the subject of considerable research, specific derivatives such as this compound represent a more niche area of investigation. The presence of both a methyl group and two nitro groups on the acridine core presents a unique chemical architecture. The methyl group, being electron-donating, and the nitro groups, being electron-withdrawing, create a distinct electronic environment within the molecule that warrants further study.

Detailed research into the specific synthesis, chemical properties, and reactivity of this compound is still an emerging field. Understanding the interplay between the different functional groups on the acridine ring system could provide valuable insights for the design of new molecules with tailored properties. Future research could focus on developing efficient synthetic routes to this compound and its analogues, as well as a thorough characterization of its physicochemical properties. Such studies would contribute to a more comprehensive understanding of structure-property relationships within the diverse family of acridine derivatives.

Properties

IUPAC Name |

7-methyl-1,3-dinitroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c1-8-2-3-12-9(4-8)5-11-13(15-12)6-10(16(18)19)7-14(11)17(20)21/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJJVRWXOLWQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for Dinitroacridine Systems

Strategies for the Construction of the Acridine (B1665455) Core

The acridine scaffold, a nitrogen-containing heterocyclic system, is the foundational structure upon which further functionalization occurs. Both classical and modern synthetic routes are available for its construction.

Historically significant methods for acridine synthesis rely on the condensation and cyclization of aromatic precursors. These methods, while robust, often require harsh reaction conditions.

The Bernthsen acridine synthesis is a prominent classical method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst like zinc chloride. pharmaguideline.comwikipedia.org This reaction is typically heated to high temperatures (200-270 °C) for extended periods. wikipedia.org For example, reacting diphenylamine (B1679370) with a suitable carboxylic acid under these conditions yields a 9-substituted acridine. pharmaguideline.comwikipedia.org

Another key classical route is the Ullmann condensation , which can be followed by cyclization. This approach involves the copper-catalyzed reaction of an aniline (B41778) derivative with an o-halobenzoic acid to form a 2-arylamino benzoic acid intermediate. Subsequent cyclization, often promoted by an agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), yields an acridone (B373769), which can be further converted to the desired acridine derivative. pharmaguideline.com

| Method | Reactants | Conditions | Product |

| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine |

| Ullmann Condensation | Aniline Derivative + o-Chlorobenzoic Acid | Copper catalyst, then POCl₃ or PPA | 9-Acridone/9-Chloroacridine |

| Friedländer Synthesis | Anthranilic acid salt + 2-Cyclohexenone | 120 °C | 9-Methylacridine |

Contemporary organic synthesis has seen the development of more efficient and milder catalytic methods for constructing complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for forming the C-N and C-C bonds necessary for the acridine core. nih.gov Cascade reactions, where multiple bonds and rings are formed in a single pot, provide a rapid and stereocontrolled route to polycyclic nitrogen heterocycles. nih.gov

Greener synthetic approaches are also gaining prominence, utilizing water or polyethylene (B3416737) glycol (PEG) as solvents and employing solid acid catalysts or microwave assistance to drive reactions. mdpi.commdpi.com These methods aim to reduce the use of hazardous reagents and minimize waste. For example, ring-closing metathesis using catalysts like Grubbs catalyst has been employed in the synthesis of related azaborine heterocycles, showcasing the power of modern catalysis in ring formation. wikipedia.org

Regioselective Introduction of Nitro Groups

The introduction of two nitro groups onto the acridine ring at the 1- and 3-positions is a significant challenge due to the inherent reactivity of the acridine system.

The direct nitration of the unsubstituted acridine ring is the most straightforward method for introducing nitro groups. This is typically achieved using a mixture of strong acids, such as nitric acid and sulfuric acid. ontosight.ai However, this electrophilic aromatic substitution reaction is often not highly regioselective. The nitration of acridine generally yields a mixture of isomers, with substitution frequently occurring at the 2- and 7-positions. ptfarm.pl The reaction conditions, such as temperature and acid concentration, can influence the distribution of the resulting nitroacridine (B3051088) products. jocpr.com

Achieving the specific 1,3-dinitro substitution pattern required for 7-methyl-1,3-dinitroacridine necessitates strategies that go beyond simple direct nitration of the unsubstituted core. The regioselectivity of electrophilic substitution on the acridine ring is heavily influenced by the presence of existing substituents.

Directing groups play a crucial role in guiding the incoming nitro group to a specific position. An electron-donating group, for example, can activate certain positions towards electrophilic attack. It has been reported that a methoxy (B1213986) group (an electron-donor) at the 2-position of the acridine ring directs nitration to the 1-position in high yield. thieme-connect.com This principle suggests a potential multi-step pathway where a directing group is first installed to facilitate the introduction of the first nitro group at the 1-position, followed by a second nitration and possible removal of the initial directing group.

Furthermore, steric hindrance can also be exploited. Bulky substituents can block access to certain positions, thereby directing the electrophile to less hindered sites. For the synthesis of this compound, a strategy could involve starting with a precursor that already contains a methyl group at the 7-position and another directing group to facilitate the sequential 1,3-dinitration.

| Nitration Method | Reagents | Typical Outcome on Unsubstituted Acridine | Strategy for Regiocontrol |

| Direct Nitration | HNO₃ / H₂SO₄ | Mixture of isomers (e.g., 2-nitro and 4-nitro) thieme-connect.com | Difficult to control for 1,3-pattern |

| Directed Nitration | HNO₃ / H₂SO₄ on substituted acridine | Highly regioselective | Use of electron-donating or bulky directing groups to guide nitration thieme-connect.com |

| Surfactant Medium | Dilute HNO₃ / Sodium dodecylsulfate | High regioselectivity on various aromatics rsc.org | Potentially applicable for selective nitration |

Methyl Group Installation and Modification

The final structural element to consider is the methyl group at the 7-position. This can be incorporated either at the beginning of the synthesis or installed on a pre-formed acridine ring.

One approach is to begin the synthesis with a methylated precursor. For instance, the Skraup synthesis, a classic method for quinoline (B57606) synthesis, can be adapted using m-toluidine (B57737) to produce a mixture of 5- and 7-methylquinolines, which are structurally related to the target acridine system. brieflands.com A similar strategy using a methylated diarylamine in a Bernthsen synthesis could be envisioned to build the acridine core with the methyl group already in place.

Alternatively, the methyl group can be introduced onto the acridine ring through direct methylation. This can be achieved using traditional methylating agents like methyl iodide. smolecule.com More modern approaches involve C-H activation/methylation, which offers a highly efficient and selective method for installing methyl groups. rsc.org These reactions, often catalyzed by palladium, can use various methylating reagents and directing groups to achieve site-specific functionalization. rsc.org

Alkylation Strategies for Methylation of Acridines

The introduction of a methyl group onto an acridine core is a key synthetic step. Various strategies have been developed to achieve this transformation, primarily focusing on carbon-hydrogen (C-H) bond activation and alkylation.

Directed C-H methylation has emerged as a powerful tool in synthesis. rsc.org Palladium-catalyzed reactions are prominent, often utilizing a directing group to guide the methylation to a specific position on the aromatic ring. For instance, nitrogen-based directing groups, such as amides and heteroarenes, have proven effective for ortho-C-H methylation. rsc.org Common methylating agents in these reactions include methyl iodide and trimethylboroxine. rsc.org

Transition metals other than palladium, such as cobalt, have also been employed in C-H alkylation. Cobalt complexes can catalyze the methylation of C(sp²)–H bonds, often directed by a coordinating group within the substrate molecule. rsc.org A different approach involves the reduction of the acridine to an acridan, which enhances the nucleophilicity of the acridine nitrogen, facilitating N-alkylation. google.com This method, however, targets the nitrogen atom rather than the carbon framework.

Table 1: Selected C-H Methylation Strategies

| Catalyst System | Methylating Agent | Directing Group Type | Key Features |

| Palladium (Pd) | Methyl Iodide (Me-I) | Amides | Ligand-promoted, effective for sp² and sp³ centers. rsc.org |

| Palladium (Pd) | Trimethylboroxine | Pyridyl, Pyrazole | First protocol for Pd-catalyzed alkylation with boronic acid-derived reagents. rsc.org |

| Cobalt (Co) | Grignard Reagents | N-heteroaromatic scaffold | Catalyst-driven regioselectivity. rsc.org |

Post-Synthetic Modification of Methylated Acridine Derivatives

Once the methylated acridine backbone is formed, post-synthetic modifications can be employed to introduce additional functional groups, such as the nitro groups in this compound, or to further functionalize the molecule. These modifications are crucial for fine-tuning the properties of the final compound.

Post-synthetic modification can create highly reactive, multifunctional intermediates from the acridine scaffold, opening avenues for diverse functionalization that bypasses more complex multi-step ring-closure syntheses. researchgate.net For example, acridine derivatives can be conjugated with other molecules, such as oligonucleotides, either during or after the primary synthesis. nih.gov This approach is valuable for creating targeted therapeutic agents. The introduction of nitro groups onto an aromatic ring is a classic example of electrophilic aromatic substitution, a common post-synthetic modification. The nitration of 7-methylquinoline (B44030) to produce 7-methyl-8-nitroquinoline (B1293703) demonstrates the feasibility of selectively nitrating a methylated heterocyclic system. brieflands.com Similarly, acridine itself can undergo nitration to yield 2,7-dinitroacridine. ptfarm.pl

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of a target compound like this compound is contingent upon effective purification and isolation methods to remove byproducts, unreacted starting materials, and other impurities.

Chromatographic Separation Methods for Dinitroacridines

Chromatography is an indispensable technique for the separation and purification of compounds from complex mixtures. nih.gov The choice of chromatographic method depends on the properties of the molecules to be separated, such as polarity, size, and charge. nih.gov

Column Chromatography : This is a fundamental purification technique where the mixture is applied to a column packed with a stationary phase (e.g., silica (B1680970) gel). A mobile phase (solvent) is then passed through the column, and compounds separate based on their differential adsorption to the stationary phase. nih.gov Less polar compounds typically elute faster than more polar compounds in normal-phase chromatography. youtube.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced form of column chromatography that uses high pressure to push the mobile phase through a column with smaller particle sizes, resulting in higher resolution and faster separation times. youtube.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly common. nih.gov This method is well-suited for separating aromatic compounds like dinitroacridine derivatives. The choice of injection solvent is critical in HPLC to prevent the precipitation of the analyte on the column, which can lead to poor peak shape and inaccurate results. youtube.com

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. youtube.com It operates on the same principles of separation as column chromatography.

The separation of nitro-substituted aromatic compounds, including dinitroacridines, relies on exploiting the polarity differences imparted by the nitro groups.

Crystallization Techniques for Compound Isolation

Crystallization is a powerful technique for the final purification of solid compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The success of crystallization depends heavily on the choice of solvent and the compound's intrinsic properties. researchgate.net Compounds with the ability to form strong intermolecular interactions, such as hydrogen bonds, often crystallize more readily. researchgate.net The formation of well-ordered crystals can also be guided by a template surface. nih.gov For complex molecules, achieving a crystalline state can be challenging, and sometimes requires extensive experimentation with different solvents and conditions. researchgate.net Techniques like slurry conversion experiments can be used to determine the most thermodynamically stable crystalline form (polymorph) at a given temperature. rsc.org

Reactivity and Reaction Mechanisms of 7 Methyl 1,3 Dinitroacridine

Electrophilic and Nucleophilic Reactivity Profiles

The acridine (B1665455) system is a tricyclic nitrogen-containing heterocycle. The presence of the nitrogen atom makes the ring system electron-deficient compared to its carbocyclic analog, anthracene. This inherent electron deficiency generally disfavors electrophilic attack while making the molecule susceptible to nucleophilic reactions, particularly at the 9-position. ptfarm.pl

The reactivity of the 7-methyl-1,3-dinitroacridine molecule is a composite of the electronic contributions from its three substituents. The two nitro groups (-NO₂) are potent electron-withdrawing groups, while the methyl group (-CH₃) is a weak electron-donating group.

Electrophilic Reactivity: The strong deactivating nature of the two nitro groups makes electrophilic aromatic substitution exceedingly difficult. These groups significantly reduce the electron density of the aromatic rings, making them poor nucleophiles. While the methyl group at position 7 is an ortho-, para-director and weakly activating, its influence is largely overcome by the powerful deactivating effect of the dinitro substitution. ontosight.aibrieflands.com

Nucleophilic Reactivity: Conversely, the electron-withdrawing nitro groups strongly activate the acridine ring for nucleophilic aromatic substitution (SNAr). libretexts.org They can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.gov The nitro groups at positions 1 and 3 make the alternate positions (2, 4, and 9) highly electrophilic and thus prime targets for attack by nucleophiles. ptfarm.pllibretexts.org The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to form a resonance-stabilized anion, followed by the elimination of a leaving group. libretexts.org In the case of C-H substitution, this is known as Vicarious Nucleophilic Substitution (VNS). nih.gov

Interactive Data Table: Substituent Effects on Acridine Reactivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

| Nitro (-NO₂) | 1 | Strong Electron-Withdrawing | Strong Deactivation | Strong Activation (Ortho/Para) |

| Nitro (-NO₂) | 3 | Strong Electron-Withdrawing | Strong Deactivation | Strong Activation (Ortho/Para) |

| Methyl (-CH₃) | 7 | Weak Electron-Donating | Weak Activation (Ortho/Para) | Weak Deactivation |

| Acridine N | 10 | Electron-Withdrawing (Inductive) | Deactivation | Activation (esp. at C9) |

The nitrogen atom at position 10 is a key feature of the acridine molecule. It behaves as a weak tertiary base and can be protonated by strong acids to form acridinium (B8443388) salts. chemcess.com This protonation significantly alters the electronic properties of the molecule, further increasing the electron deficiency of the entire ring system. This enhanced electrophilicity would make the protonated form of this compound even more susceptible to nucleophilic attack. The crystal structures of related protonated acridines are stabilized by intricate hydrogen bonding networks. rsc.org

Radical-Initiated Reactions and Degradation Mechanisms

While specific degradation studies on this compound are not prevalent in the literature, pathways can be inferred from research on other nitroaromatic and acridine compounds.

The degradation of nitroaromatic compounds often proceeds via reduction of the nitro group. For instance, the related anticancer agent nitracrine (B1678954) (a 1-nitroacridine derivative) undergoes reductive metabolism, which is crucial for its biological activity. nih.govnih.gov This process can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. These reduction steps are often mediated by flavoenzymes. nih.gov

Furthermore, oxidative pathways catalyzed by enzymes such as cytochrome P450 could occur. nih.gov For this compound, this could involve hydroxylation of the aromatic rings or oxidation of the methyl group to a hydroxymethyl or carboxylic acid function. The N-dealkylation of side chains is a common metabolic pathway for other acridine derivatives, though this specific compound lacks an N-alkyl group. nih.gov

Interactive Data Table: Plausible Oxidative Metabolites

| Reaction Type | Potential Product |

| Nitro Group Reduction | 7-methyl-1-amino-3-nitroacridine |

| Nitro Group Reduction | 7-methyl-3-amino-1-nitroacridine |

| Nitro Group Reduction | 7-methyl-1,3-diaminoacridine |

| Methyl Group Oxidation | (1,3-Dinitroacridin-7-yl)methanol |

| Ring Hydroxylation | Various hydroxylated isomers |

Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV light. nih.gov Some nitro-acridines are noted for their phototoxicity, implying they can form reactive species when irradiated. ontosight.ai The primary photochemical process often involves the absorption of a photon to form an electronically excited state. mdpi.com

For nitroaromatic compounds, this can lead to several reaction pathways:

C-NO₂ Bond Cleavage: The excited state can undergo homolytic cleavage of the carbon-nitro bond, releasing a nitrogen dioxide radical (•NO₂) and leaving an aryl radical. mdpi.complos.org

Nitrite (B80452) Formation: Photolysis can result in the release of nitrite ions (NO₂⁻), which themselves can produce reactive species like hydroxyl radicals upon further irradiation. plos.org

Rearrangement: Photochemical rearrangement of nitro groups to nitrite groups (nitro-nitrite rearrangement) can occur, leading to further degradation products.

Studies on the photodegradation of nitrobenzene (B124822) show a process that follows first-order kinetics, with intermediates including nitrophenols, benzoquinone, and various organic acids. nih.gov

Interactive Data Table: Potential Photochemical Degradation Products

| Initial Process | Potential Intermediate/Product |

| C-NO₂ Bond Cleavage | Nitrogen dioxide (NO₂) |

| C-NO₂ Bond Cleavage | 7-methyl-3-nitroacridinyl radical |

| Nitrite Elimination | Nitrite ion (NO₂⁻) |

| Ring Fragmentation | Aliphatic acids (formic, oxalic) |

Mechanisms of Intermolecular Interactions

The structure of this compound allows for several types of non-covalent interactions that dictate its physical properties and interactions with other molecules.

π–π Stacking: The large, planar, aromatic acridine core is ideal for strong π–π stacking interactions. This is a primary driving force for the intercalation of acridine derivatives into DNA and for their packing in the solid state. nih.gov

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH₂, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. They can form weak C-H···O hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules. rsc.org

Dipole-Dipole Interactions: The nitro groups impart a significant dipole moment to the molecule, leading to dipole-dipole interactions that influence crystal packing.

Computational studies on 9-aminoacridines have shown that intermolecular recognition with biological systems is a key process governed by a combination of these weak interactions. scispace.com The crystal structures of related heterocyclic compounds are often stabilized by a complex network of hydrogen bonds and stacking interactions. rsc.orgresearchgate.net

Interactive Data Table: Summary of Intermolecular Interactions

| Interaction Type | Participating Groups | Significance |

| π–π Stacking | Acridine ring system | Major contributor to solid-state packing and biomolecular intercalation |

| Hydrogen Bonding (Acceptor) | Nitro group oxygens | Directional interactions, contributing to crystal lattice energy |

| Van der Waals Forces | Entire molecule | General, non-directional attractive forces |

| Dipole-Dipole Forces | Polar nitro groups | Orientation-dependent electrostatic interactions |

Intercalation Mechanisms with Biomolecular Scaffolds

The planar aromatic structure of acridine derivatives is a key feature that enables them to insert between the base pairs of DNA, a process known as intercalation. libretexts.org This interaction is a primary mechanism behind the biological activity observed in many acridine compounds. ontosight.airesearchgate.net For this compound, research into its biological activities has highlighted its ability to interact with macromolecules such as DNA and proteins. ontosight.ai While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, the behavior of analogous nitroacridine (B3051088) and acridine compounds provides a strong framework for understanding its intercalation mechanism.

The thermodynamics of acridine-DNA binding are typically studied using techniques like isothermal titration calorimetry (ITC). Such studies on N-substituted acridine-9-amines have shown that the formation of the drug-DNA complex is generally an enthalpy-driven process. nih.gov The binding is characterized by favorable negative enthalpy changes (ΔH) and variable entropy changes (TΔS).

Table 1: Thermodynamic Parameters for the Intercalation of Selected Acridine Derivatives with DNA Data presented for analogous compounds to illustrate the thermodynamic profile of acridine-DNA intercalation.

| Compound Class | ΔG (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | TΔS (kcal·mol⁻¹) | Reference |

|---|

This interactive table provides a summary of thermodynamic data for the binding of acridine derivatives to DNA. The values for Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (TΔS) indicate the spontaneity and driving forces of the intercalation process.

For this compound, the presence of two nitro groups would significantly enhance the electron-deficient character of the acridine ring, likely leading to strong intercalation. The 7-methyl group, being electron-donating, might slightly modulate the electronic distribution and steric profile, but the planar acridine core remains the dominant factor for intercalation.

Adsorption Mechanisms on Material Surfaces

The adsorption of organic molecules like this compound onto material surfaces is a complex process governed by the chemical properties of both the molecule (adsorbate) and the surface (adsorbent). Studies on the adsorption of related cationic acridinium derivatives and other nitroaromatic compounds on mineral surfaces, such as smectite clays, provide significant insights into the likely mechanisms. acs.orgbohrium.comfedericoperini.info

The primary forces driving the adsorption of such compounds include:

Electrostatic Interactions: The nitrogen atom in the acridine ring can be protonated, leading to a cationic species that strongly interacts with negatively charged surfaces, like those of clay minerals. bohrium.com

Van der Waals Forces: These non-specific attractive forces play a role in the interaction between the large, planar aromatic ring and the surface. bohrium.com

Hydrophobic Interactions: The aromatic rings of acridine derivatives can interact with hydrophobic sites on a surface, particularly in aqueous environments. bohrium.com

Specific Interactions: For nitroaromatics, specific interactions can occur between the nitro groups and exchangeable cations (like K⁺) on the clay surface, forming inner- or outer-sphere complexes. acs.org

Thermodynamic studies of the adsorption of acridinium derivatives on synthetic clay have shown the process to be spontaneous and exergonic, as indicated by negative Gibbs free energy changes (ΔG). federicoperini.info The reactions are typically characterized by negative enthalpy changes (ΔH), indicating an exothermic process, and positive entropy changes (ΔS), suggesting an increase in disorder at the solid-liquid interface, likely due to the release of water molecules from the surface. bohrium.comfedericoperini.info Interestingly, the contribution of hydrophobic interactions was found to decrease as the molecular cross-sectional area of the acridinium derivative increased, suggesting that steric effects can influence the adsorption orientation and mechanism. bohrium.com

Table 2: Thermodynamic Parameters for the Adsorption of Cationic Acridinium Derivatives on a Clay Surface Data from a study on analogous compounds, demonstrating the thermodynamics of adsorption.

| Parameter | Value Range | Interpretation | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG) | -33.8 to -40.0 kJ·mol⁻¹ | Spontaneous (exergonic) process | federicoperini.info |

| Enthalpy (ΔH) | -7.82 to -26.0 kJ·mol⁻¹ | Exothermic process | bohrium.comfedericoperini.info |

This interactive table summarizes the thermodynamic parameters for the adsorption of acridinium derivatives. These values help in understanding the spontaneity and nature of the forces driving the adsorption onto material surfaces.

For this compound, its large planar structure and the presence of polar nitro groups suggest it would adsorb strongly to polar surfaces. On a negatively charged surface, electrostatic interactions would be significant if the acridine nitrogen is protonated. The nitro groups could form specific complexes with surface cations, contributing significantly to the binding enthalpy. acs.org

Reaction Kinetics and Thermodynamic Studies

The chemical reactivity of the acridine nucleus is characterized by its susceptibility to nucleophilic attack, particularly at the C-9 position, due to the electron-withdrawing effect of the ring nitrogen atom. researchgate.net The presence of additional substituents on the acridine rings, such as the nitro and methyl groups in this compound, further modulates this reactivity. The two nitro groups act as strong electron-withdrawing groups, significantly increasing the electrophilicity of the acridine system and making it more susceptible to nucleophilic substitution.

Kinetic studies on the hydrolysis of 9-chloroacridines have shown that the reaction often follows pseudo-first-order kinetics. researchgate.netchemrxiv.org The rate of these reactions is highly dependent on factors such as pH and the nature of the substituents on the acridine ring. researchgate.netchemrxiv.org For instance, the hydrolysis of 1-nitro-9-(3-dimethylaminopropylamino)acridine (Ledakrin) was found to follow simple first-order kinetics at pH values below 4 and above 8. researchgate.net Computational and experimental studies on other acridine derivatives have determined activation energies for nucleophilic substitution reactions. A model reaction involving the substitution of a chlorine atom at the C-9 position by a thiol group had a calculated activation energy of 35 kJ/mol. arxiv.org

Table 3: Kinetic Data for Reactions of Acridine Derivatives Kinetic parameters for reactions involving analogous acridine compounds.

| Reaction Type | Kinetic Order | Rate-Determining Step | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Hydrolysis of 9-Chloroacridine | Pseudo-first-order | Formation of Meisenheimer-like intermediate | Not Specified | chemrxiv.org |

| Hydrolysis of 1-Nitro-9-aminoacridine | First-order (pH < 4, > 8) | Attack of water/hydroxide at C-9 | Not Specified | researchgate.net |

This interactive table presents kinetic information for typical reactions of acridine derivatives, providing insight into reaction orders and energy barriers.

The reaction mechanism for nucleophilic substitution at the C-9 position of acridines generally proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C-9 carbon, forming a tetrahedral complex. The stability of this intermediate and the height of the transition state energy barrier are strongly influenced by the substituents. arxiv.org For this compound, the powerful electron-withdrawing effect of the 1,3-dinitro groups would stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the rate of nucleophilic substitution reactions at the C-9 position. The 7-methyl group, being weakly electron-donating, would have a comparatively minor electronic effect on the reactivity at C-9.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For acridine (B1665455) derivatives, DFT calculations provide valuable information about their behavior at the molecular level.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. acs.org A smaller gap generally suggests higher reactivity.

For acridine derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents. nih.gov Nitro groups, being strong electron-withdrawing groups, are known to lower the energy of the LUMO, which generally leads to a smaller HOMO-LUMO gap compared to the unsubstituted acridine. witpress.com The presence of a methyl group, a weak electron-donating group, may slightly increase the HOMO energy level.

In the case of 7-methyl-1,3-dinitroacridine, the two nitro groups at positions 1 and 3 are expected to significantly lower the LUMO energy. The methyl group at position 7 would have a less pronounced effect on the HOMO. Consequently, this compound is predicted to have a relatively small HOMO-LUMO gap, suggesting it is a chemically reactive species.

Computational studies on related nitro-substituted aromatic compounds have shown that the HOMO-LUMO gap can be a predictor of phototoxicity. witpress.com For instance, the introduction of a nitro substituent on acridine can decrease the energy gap. witpress.com While specific values for this compound are not available, the table below presents calculated HOMO-LUMO gaps for some related acridine and nitroaromatic compounds to provide a comparative context.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Acridine | - | - | - | nih.gov |

| Acridone (B373769) | - | - | - | nih.gov |

| 9-Nitroacridine | - | - | - | witpress.com |

| 2,4,6-Trinitro-1,3,5-triazine (TNTA) | - | - | Wide band gap | icm.edu.pl |

Data for this compound is not available. The table shows data for related compounds for comparative purposes.

The frontier molecular orbitals (HOMO and LUMO) of dinitroaromatic compounds typically show the LUMO localized over the nitro groups and the aromatic system, indicating these are the primary sites for nucleophilic attack or electron acceptance. The HOMO is often distributed over the electron-rich parts of the molecule.

The charge distribution and molecular electrostatic potential (MEP) are fundamental to understanding a molecule's reactivity and intermolecular interactions. The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

For nitroaromatic compounds, the region around the nitro groups is characterized by a strong negative electrostatic potential due to the high electronegativity of the oxygen atoms. icm.edu.plresearchgate.net This makes these areas susceptible to electrophilic attack. Conversely, the aromatic ring and other parts of the molecule may exhibit positive potential, making them targets for nucleophilic attack.

| Compound Feature | Expected Electrostatic Potential | Reference |

|---|---|---|

| Nitro Groups (-NO2) | Strongly Negative | icm.edu.plresearchgate.net |

| Acridine Ring Nitrogen | Negative | - |

| Aromatic Ring Carbons | Variable (Positive/Neutral) | - |

| Methyl Group (-CH3) | Slightly Negative/Neutral | - |

Specific MEP data for this compound is not available. The table presents expected trends based on related compounds.

DFT-based chemical reactivity descriptors provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. A higher hardness value indicates lower reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

For acridine derivatives, these descriptors are influenced by substituents. nih.gov The presence of electron-withdrawing nitro groups in this compound is expected to increase its electronegativity and electrophilicity, making it a good electron acceptor. The chemical hardness is likely to be relatively low, consistent with a small HOMO-LUMO gap and higher reactivity.

A computational study on various acridine derivatives indicated that their reactivity is significantly modulated by substituents. psu.edu Another study on 9-anilinoacridine (B1211779) derivatives used DFT to calculate reactivity descriptors to understand their anticancer activity. researchgate.net While specific values for this compound are not published, the general trends observed in these studies would apply.

| Compound Class | General Trend for Reactivity Descriptors | Reference |

|---|---|---|

| Nitro-substituted Acridines | Increased Electronegativity and Electrophilicity, Decreased Hardness | nih.govresearchgate.net |

| Methyl-substituted Acridines | Slightly Decreased Electronegativity and Electrophilicity, Increased Hardness | - |

This table provides generalized trends for classes of compounds related to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes such as ligand-biomacromolecule interactions and surface adsorption.

Acridine derivatives are well-known for their ability to interact with biomacromolecules, particularly DNA. nih.gov Their planar structure allows them to intercalate between the base pairs of the DNA double helix. nih.gov MD simulations have been employed to study the binding of various acridine derivatives to DNA. nih.govnih.gov

For this compound, it is highly probable that it also acts as a DNA intercalator. MD simulations would be instrumental in elucidating the specific binding mode, the stability of the DNA-ligand complex, and the influence of the methyl and dinitro substituents on the interaction. The nitro groups could form hydrogen bonds with DNA bases or the phosphate (B84403) backbone, further stabilizing the complex. The methyl group might influence the depth of intercalation or interact with the minor or major groove of the DNA.

Studies on 9-aminoacridine (B1665356) derivatives have used MD simulations to understand the physical basis for the neighbor-exclusion principle, where intercalators bind at every other base-pair site. nih.gov Similar simulations for this compound could reveal its preferred binding sites and cooperativity of binding.

The study of surface adsorption is crucial for understanding the environmental fate of compounds and for applications in materials science. MD simulations can model the interaction of molecules with various surfaces.

The adsorption of nitroaromatic compounds on surfaces like activated carbon has been studied, revealing the importance of electrostatic interactions and hydrogen bonding. nih.gov For this compound, its interaction with a surface would be governed by its functional groups. The nitro groups could interact strongly with polar surfaces through electrostatic interactions or hydrogen bonding. The planar acridine ring could engage in π-π stacking interactions with graphitic or other aromatic surfaces.

MD simulations could provide a dynamic picture of the adsorption process, including the orientation of the molecule on the surface, the strength of the interaction, and the dynamics of the molecule at the interface. Such studies are particularly relevant for understanding its potential as an environmental contaminant or for its use in sensing applications.

Solvation Effects on Molecular Behavior

The surrounding solvent environment can significantly influence the behavior of acridine compounds. Computational studies, often in conjunction with experimental spectroscopy, elucidate how solvent polarity and specific solvent-solute interactions affect the electronic and photophysical properties of these molecules.

Detailed research into acridine dyes has shown that their spectral and luminescent properties are highly dependent on the solvent's nature and polarity. photonics.ru For example, a bathochromic (red) shift of about 100 nm in the fluorescence maximum was observed for 2,7-dimethyl-9-ditolylaminoacridine when moving from non-polar hexane (B92381) to polar solvents like acetone (B3395972) and acetonitrile (B52724). photonics.ru This phenomenon, known as solvatochromism, is attributed to changes in the dipole moments of the molecule between its ground and excited states. The presence of a nitrogen atom in the acridine ring makes these compounds weak bases that can be protonated in acidic media, leading to sharp changes in their spectral properties. photonics.ru

Computational models using methods like the intermediate neglect of the differential overlap (INDO) can calculate excited-state energies and dipole moments in various solvents, providing a theoretical basis for these observed shifts. photonics.ru For this compound, the presence of polar nitro groups alongside the heterocyclic acridine core suggests that its molecular behavior, particularly its spectroscopic signature, would be highly sensitive to the solvent environment. Theoretical calculations can predict how solvents of varying polarity will stabilize the ground and excited states, thus influencing its absorption and emission spectra.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the complex reaction mechanisms involved in the synthesis and transformation of acridine derivatives.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point on the reaction pathway that connects reactants to products. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize these fleeting structures. researchgate.net

For acridine derivatives, a key reaction is nucleophilic aromatic substitution, often at the C9 position. researchgate.net Computational studies can map the entire reaction pathway for such a substitution. This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products. rsc.org For instance, in the organophotoredox-catalyzed hydrofunctionalization of alkenes using an acridine photocatalyst, computational modeling identified the transition states for both the initial single electron transfer (SET) and the subsequent nucleophilic attack, providing evidence for which step is rate-limiting. nih.govchemrxiv.org The reaction barrier is found to be strongly influenced by both the solvent and the substituents on the acridine ring. researchgate.net

A typical computational workflow for mapping a reaction pathway involves:

Geometry Optimization: Finding the lowest energy structure for reactants, products, and any intermediates.

Transition State Search: Employing algorithms like the nudged elastic band (NEB) method or saddle-point optimization to locate the TS. rsc.orgchemrxiv.org

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

These calculations reveal critical details about bond breaking and formation and can rationalize experimentally observed outcomes. e3s-conferences.org

The energy landscape provides a comprehensive view of a chemical transformation, depicting the relative energies of all possible species (reactants, intermediates, transition states, and products). By analyzing this landscape, chemists can predict the most likely reaction pathway and understand the factors controlling reaction rates and product selectivity.

For reactions involving acridine photocatalysts, computational studies have constructed detailed free energy profiles. nih.govchemrxiv.orgnih.gov In a dual catalytic system for decarboxylative conjugate addition, a computed Gibbs free energy profile elucidated the thermodynamic feasibility of the proposed catalytic cycle, involving the reduction of a Cu(I) complex by an acridinyl radical intermediate. nih.gov

Quantitative Structure-Property/Activity Relationships (QSPR/QSAR) Studies

QSPR and QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activities (QSAR). ajsp.net These models are invaluable for predicting the characteristics of new, unsynthesized molecules.

Numerous QSAR/QSPR models have been developed for various classes of acridine derivatives to predict activities such as cytotoxicity and DNA intercalation. scirp.orgscialert.netijpsonline.com These models are typically built using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. scialert.netnih.gov

The process involves:

Data Set Assembly: A collection of acridine derivatives with experimentally measured activity or property data is gathered. scialert.net

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA). scirp.orgscialert.net

Model Generation: Statistical methods are used to build an equation that correlates a subset of these descriptors with the observed activity.

For example, a QSAR study on N¹⁰ substituted 2-methoxy acridones resulted in statistically significant triparametric models with good predictive power (r > 0.9). scialert.net These models suggested that the flexibility of the substituent sidechain enhances cytotoxic potency, while bulky substituents are disfavored. scialert.net Similarly, Topomer CoMFA, a 3D-QSAR tool, has been used to identify the pharmacophoric units of acridone derivatives and establish the steric and electrostatic contributions of different substituent groups. scirp.org

Below is an example of a data table used in the development of a QSAR model for acridone derivatives, showing the chemical structures and their biological activities.

| Compound | Structure (R-group) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |

|---|---|---|---|

| 1 | -CH2CH2OH | 5.30 | 5.25 |

| 2 | -CH2CH2CH2OH | 5.60 | 5.62 |

| 3 | -(CH2)4OH | 5.95 | 5.98 |

| 4 | -CH2CH2N(CH3)2 | 6.15 | 6.11 |

| 5 | -CH2CH2CH2N(CH3)2 | 6.82 | 6.85 |

This table is representative and based on typical data found in QSAR studies on acridine derivatives.

A crucial step in QSAR/QSPR modeling is validation, which ensures that the model is robust and has good predictive power for new compounds. Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method, which generates statistics such as the cross-validated r² (q²). scialert.net A high q² value (e.g., > 0.5) indicates good internal predictivity. scialert.net

External validation involves testing the model on a set of compounds (the test set) that was not used during model development. The model's ability to accurately predict the activity of the test set compounds confirms its external predictive power.

The applicability domain (AD) of a model defines the chemical space of structures for which the model can make reliable predictions. It ensures that the model is not used to make predictions for compounds that are too dissimilar from the training set. Assessing the AD is critical for the practical application of QSAR models in designing new molecules like this compound. scirp.org If the descriptors for a new compound fall within the range of the descriptors for the training set, it is considered to be within the AD.

Environmental Research and Fate

Occurrence and Distribution in Environmental Compartments (Air, Water, Soil)

There is no available data from environmental monitoring studies that documents the presence or concentration of 7-methyl-1,3-dinitroacridine in the air, water, or soil. Its environmental occurrence and distribution patterns remain uncharacterized.

Environmental Transformation and Degradation Pathways

Specific studies on the transformation and degradation of this compound are not found in the reviewed scientific literature.

Photodegradation Kinetics and Products

There are no published studies on the photodegradation kinetics of this compound. Consequently, its rate of degradation under the influence of sunlight and the resulting transformation products are unknown.

Biotransformation and Microbial Degradation Studies

Research on the biotransformation of this compound by microorganisms or other biological systems has not been identified. The potential for microbial degradation of this compound and the metabolic pathways involved have not been investigated.

Environmental Transport and Mobility

The potential for this compound to move through and between different environmental compartments has not been a subject of scientific investigation.

Adsorption and Desorption Processes in Soil and Sediment

There is no available research on the adsorption and desorption behavior of this compound in soil and sediment. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which would indicate its tendency to bind to soil particles, have not been determined.

Leaching and Groundwater Contamination Potential

Without data on its adsorption characteristics and persistence, the potential for this compound to leach through the soil profile and contaminate groundwater cannot be assessed.

Ecological Research on Environmental Impact (excluding direct toxicity profiles)

General Environmental Fate Implications of Acridine (B1665455) Pollutants

Acridine, a nitrogen-containing heterocyclic compound, and its derivatives are known to enter the environment through various industrial and combustion processes. The environmental fate of these compounds is largely governed by their physicochemical properties, such as water solubility and partitioning behavior.

Acridine itself is characterized as being slightly soluble in hot water and very soluble in organic solvents like alcohol and ether. This suggests that in aquatic environments, a significant portion of acridine-based pollutants may adsorb to sediment and organic matter rather than remaining dissolved in the water column. This tendency for partitioning is a key factor in their environmental distribution and bioavailability.

The structure of acridine, a planar polycyclic aromatic molecule, allows it to intercalate with DNA, a property that underlies the biological activities of many of its derivatives. While direct toxicity is outside the scope of this article, this mechanism of interaction highlights the potential for acridines to interfere with biological processes in various organisms upon exposure.

Furthermore, acridine and its derivatives can undergo various transformations in the environment. For instance, some acridine-based dyes have been shown to be susceptible to photocatalytic degradation. This process, facilitated by sunlight and certain minerals, can break down the complex structure of these compounds into simpler, and potentially less harmful, substances. Additionally, microbial degradation of acridine under both aerobic and anaerobic conditions has been observed, indicating that microorganisms can play a role in the natural attenuation of these pollutants.

Persistence and Bioaccumulation Potential in Research Models

Persistence: The presence of two nitro groups on the acridine ring in this compound is expected to significantly influence its persistence. Nitroaromatic compounds are notoriously resistant to degradation due to the electron-withdrawing nature of the nitro groups, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. While some microorganisms have been shown to degrade dinitrotoluenes, the degradation pathways are often slow and require specific microbial consortia. Therefore, it is reasonable to infer that this compound is likely to be a persistent compound in the environment, with a slow rate of biodegradation.

Bioaccumulation Potential: The bioaccumulation potential of an organic compound is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value indicates a greater tendency for a chemical to partition into fatty tissues of organisms, suggesting a higher potential for bioaccumulation.

The logP (a measure similar to log Kow) of the parent compound, acridine, is 3.4. This value suggests a moderate potential for bioaccumulation. For comparison, the estimated XLogP3-AA for a related compound, 2,7-dinitroacridine, is 3.2 nih.gov. While a specific log Kow for this compound has not been reported, the presence of the nitro and methyl groups would alter this value. Quantitative Structure-Activity Relationship (QSAR) models, which predict the properties of chemicals based on their structure, could provide a more precise estimate. Generally, PAHs and their derivatives with higher molecular weights and higher log Kow values tend to be more persistent and bioaccumulative nih.govgjournals.org.

The bioaccumulation of PAHs in aquatic organisms is influenced by various factors, including the compound's hydrophobicity (as indicated by log Kow), its concentration in the environment, and the organism's ability to metabolize and excrete the substance nih.gov. Fish and other aquatic organisms can take up these compounds from the water through their gills and from their diet nih.gov. High molecular weight PAHs, in particular, tend to accumulate in the fatty tissues of organisms gjournals.org.

Given the structural similarities to nitro-PAHs, which are known to bioaccumulate, it is plausible that this compound could accumulate in aquatic food webs. However, the extent of this bioaccumulation would also depend on the metabolic capabilities of the exposed organisms. Some organisms possess enzyme systems that can transform and facilitate the excretion of such compounds, thereby reducing their bioaccumulation potential.

Data on Acridine and Related Compounds:

| Compound | Log P / XLogP3-AA | Water Solubility | Notes |

| Acridine | 3.40 nih.gov | 46.5 mg/L wikipedia.org | Parent compound, indicates moderate bioaccumulation potential. |

| 2,7-Dinitroacridine | 3.2 nih.gov | Not available | Dinitro substitution may slightly alter the lipophilicity compared to acridine. |

Advanced Analytical Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Degradation Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 7-methyl-1,3-dinitroacridine. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition of the parent molecule, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C₁₄H₉N₃O₄) is 283.059306 Da chemspider.com. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with sub-part-per-million (ppm) accuracy, providing strong evidence for the compound's identity.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is critical for identifying metabolites and degradation products. This is particularly relevant for nitroaromatic compounds, which can undergo various transformations under environmental or biological conditions. The fragmentation patterns generated in MS/MS experiments provide structural information about the breakdown products, allowing researchers to elucidate degradation pathways. While specific degradation studies on this compound are not detailed in the available literature, the general approach would involve subjecting the compound to stress conditions (e.g., hydrolysis, oxidation) and analyzing the resulting mixture using a liquid chromatography-HRMS/MS system to identify and characterize the formed products.

| Compound Property | Value |

| Molecular Formula | C₁₄H₉N₃O₄ |

| Average Mass | 283.243 Da |

| Monoisotopic Mass | 283.059306 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be required for a complete assignment of all proton and carbon signals.

¹H NMR: Would show the chemical shifts, integration, and coupling constants for each unique proton in the molecule. The aromatic protons on the acridine (B1665455) core would appear in a distinct region, while the methyl group protons would resonate as a singlet in the aliphatic region.

¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts would indicate the type of carbon (aromatic, methyl, quaternary).

2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting different parts of the molecule, for instance, by showing correlations between the methyl protons and the carbons of the acridine ring, confirming the position of substitution.

While specific, experimentally-derived NMR data for this compound is not available in the searched literature, analysis of related acridine derivatives shows that chemical shifts are highly sensitive to the nature and position of substituents on the aromatic core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Material Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound. These methods are complementary and rely on the vibrations of molecular bonds.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the key functional groups. Strong, distinct peaks corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (NO₂) are typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present in the 1430-1650 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively core.ac.uk. The stretching and bending vibrations of the methyl group (C-H) would appear around 2850-2950 cm⁻¹ core.ac.uk.

Raman Spectroscopy: Raman spectroscopy would provide complementary data, particularly for the non-polar bonds of the aromatic carbon skeleton. It is a valuable tool for studying the material's interaction with surfaces or other molecules.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra, aiding in the assignment of experimental bands cardiff.ac.ukmdpi.com.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2950 |

| Aromatic C=C Stretch | 1430 - 1650 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1345 - 1385 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray Diffraction (XRD) is the gold standard for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, within the crystal lattice nih.govmdpi.com. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. The process involves measuring the diffraction pattern of X-rays passing through the crystal and using this data to construct an electron density map of the molecule mdpi.com. While no published crystal structure for this compound was found, this technique remains the most definitive method for solid-state structural elucidation.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction byproducts or environmental samples, and for its quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) offers high resolution and rapid separation times, making it ideal for the analysis of this compound. Due to its aromatic nature, reversed-phase chromatography using a C18 column would likely be the method of choice. Coupling UHPLC with a UV-Vis detector would allow for quantification based on the compound's chromophores, while coupling to a mass spectrometer (UHPLC-MS), especially a high-resolution instrument, provides the highest degree of selectivity and sensitivity for both quantification and identification researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds jbcpm.comresearchgate.netresearchgate.netscispace.com. For this compound, its applicability would depend on the compound's volatility and thermal stability. Nitroaromatic compounds can sometimes be susceptible to degradation at the high temperatures used in the GC injector. If the compound is sufficiently stable, GC-MS can provide excellent separation and identification based on the molecule's retention time and its mass spectrum, which serves as a molecular fingerprint researchgate.netresearchgate.net. This technique is particularly useful for identifying volatile impurities or specific isomers.

Hyphenated Analytical Methodologies (e.g., LC-MS/MS, GCxGC)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of nitroaromatic compounds. saspublishers.comijnrd.orgnih.gov These integrated systems leverage the separation power of chromatography with the identification capabilities of mass spectrometry, providing enhanced analytical performance. ijnrd.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of nitroaromatic compounds. astm.org It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of tandem mass spectrometry. For a compound like this compound, a reversed-phase HPLC method would typically be employed for separation. The mass spectrometer, often a triple quadrupole or a high-resolution orbitrap system, provides detailed structural information. nih.govgassnova.no

The ionization of nitroaromatic compounds is commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in negative ion mode. astm.orgnih.gov In the ESI process, the molecule is deprotonated to form a molecular anion [M-H]⁻. Subsequent fragmentation in the collision cell of the mass spectrometer (MS/MS) provides characteristic product ions. For dinitroaromatic structures, common fragmentation pathways include the loss of nitro groups (NO₂) and other neutral losses, which are crucial for structural confirmation. nih.gov The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification, minimizing interference from matrix components. gassnova.noeurl-pesticides.eu

A hypothetical LC-MS/MS method for this compound might involve the parameters outlined in the table below, based on established methods for similar nitroaromatic compounds. mdpi.comresearchgate.net

| Parameter | Setting | Purpose |

| LC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) | Separation based on polarity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Elution of the analyte from the column. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Formation of molecular ions for MS analysis. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive detection and quantification. |

| Precursor Ion | m/z corresponding to [M-H]⁻ of the compound | Isolation of the target analyte ion. |

| Product Ions | Characteristic fragments (e.g., loss of NO₂) | Confirmation of identity and quantification. |

This technique's high sensitivity makes it suitable for trace-level detection of nitroaromatic compounds in various samples. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For complex mixtures containing multiple isomers or trace-level impurities alongside this compound, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. mdpi.comchemistry-matters.com This technique utilizes two columns with different stationary phases connected by a modulator. amazonaws.com The modulator traps fractions from the first column and re-injects them as sharp pulses onto the second, faster column, creating a highly detailed two-dimensional chromatogram. chemistry-matters.com

The increased peak capacity and sensitivity of GCxGC are particularly beneficial for resolving analytes from complex matrices, which is often a challenge in environmental or forensic analysis. mdpi.comchemistry-matters.com When coupled with a fast detector like a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides both high-quality separation and mass spectral data for confident peak identification. amazonaws.com This combination is powerful for creating detailed chemical "fingerprints" of samples containing nitroaromatic explosives and related compounds. mdpi.com

| Feature | Benefit in Analysis of this compound |

| Increased Peak Capacity | Separation from isomers and structurally similar compounds. chemistry-matters.com |

| Enhanced Sensitivity | Cryo-focusing effect of the modulator allows for lower detection limits. mdpi.com |

| Structured Chromatograms | Compounds of similar chemical classes elute in distinct regions, aiding identification. chemistry-matters.comacs.org |

| Comprehensive Sample Profiling | Provides a detailed chemical fingerprint of complex samples. mdpi.com |

Chemometrics and Multivariate Data Analysis in Spectroscopy and Chromatography

The large, complex datasets generated by modern analytical instruments like LC-MS/MS and GCxGC necessitate the use of chemometrics for data processing and interpretation. nih.goveurachem.org Chemometrics employs multivariate statistical methods to extract meaningful information from chemical data. researchgate.net

Principal Component Analysis (PCA)

When analyzing spectroscopic or chromatographic data from multiple samples, Principal Component Analysis (PCA) is a powerful exploratory tool. mdpi.comnih.gov PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). mdpi.com By plotting the sample scores on the first few PCs, it is possible to visualize clustering, trends, or outliers in the dataset. leidenuniv.nl For instance, PCA could be used to differentiate batches of this compound based on subtle variations in their chromatographic or spectroscopic fingerprints, potentially indicating differences in synthesis route or purity. ekb.egrsu.lv

Multivariate Calibration and Classification

For quantitative analysis in the presence of spectral or chromatographic interferences, multivariate calibration methods like Partial Least Squares (PLS) regression are often superior to traditional univariate approaches. ymerdigital.com PLS can build a predictive model that correlates the full spectral or chromatographic data with the concentration of the analyte, even in the presence of overlapping signals. leidenuniv.nl

Classification models, such as PLS-Discriminant Analysis (PLS-DA), can be developed to classify samples into predefined categories. mdpi.com For example, a PLS-DA model could be trained on chromatographic data to distinguish between this compound and other related nitro-containing explosives. nih.gov These chemometric approaches allow for the simultaneous identification and quantification of multiple nitro compounds in complex mixtures, which is a significant advantage in forensic and environmental analysis. nih.gov The coupling of advanced analytical techniques with chemometric data processing provides a robust framework for the comprehensive characterization of this compound. mdpi.comnih.gov

Future Research Directions for 7 Methyl 1,3 Dinitroacridine

Design and Synthesis of Novel Analogs with Tailored Properties

A primary direction for future research lies in the systematic design and synthesis of novel analogs of 7-methyl-1,3-dinitroacridine to modulate its physicochemical and biological properties. The acridine (B1665455) scaffold is highly amenable to chemical modification. mostwiedzy.plrsc.org Strategic placement of various functional groups on the acridine ring can significantly alter properties such as solubility, electronic characteristics, and biological activity. mdpi.commdpi.com

Future synthetic campaigns could focus on:

Varying Substituents: Introducing a range of electron-donating and electron-withdrawing groups at different positions on the acridine core. This allows for fine-tuning of the molecule's electronic properties, which can influence its reactivity and light-absorbing characteristics. mdpi.com

Modifying the Methyl Group: Transforming the methyl group at the 7-position into other functionalities (e.g., carboxyl, hydroxyl, or amino groups) to create derivatives with altered polarity and potential for further conjugation.

Bioisosteric Replacement: Replacing the nitro groups with other electron-withdrawing moieties like cyano or trifluoromethyl groups to investigate changes in activity and stability.

These synthetic efforts would create a library of compounds for structure-activity relationship (SAR) studies. mdpi.com For instance, linking the acridine core to other molecules, such as polyamines or thiazolidine (B150603) rings, has been shown to produce compounds with targeted biological effects. internationalscholarsjournals.comnih.gov

Table 1: Hypothetical Analogs and Their Predicted Property Modifications

| Analog Structure | Modification | Predicted Property Change | Potential Research Area |

|---|---|---|---|

| 2,4-dinitro-7-(trifluoromethyl)acridine | Replacement of -CH₃ with -CF₃ | Increased electron deficiency, altered reactivity | Energetic materials, electronic materials |

| 7-methyl-1,3-dicyanoacridine | Replacement of -NO₂ with -CN | Modified electronic and fluorescent properties | Fluorescent probes, material science |

| N-(acridin-7-ylmethyl)acetamide | Functionalization of the methyl group | Increased solubility, potential for biological interaction | Medicinal chemistry |

| 7-methyl-1,3-dinitroacridin-9-amine | Addition of an amino group at C9 | Enhanced DNA binding affinity | Anticancer agents |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the design and predict the properties of new this compound analogs, thereby reducing the need for extensive empirical synthesis and testing. Methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction energies, providing insight into the reactivity and stability of these compounds. researchgate.netmdpi.com

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate specific structural features of dinitroacridine analogs with their properties, such as toxicity or energetic performance. nih.gov These models can predict the mutagenicity and other toxicological features of novel nitroaromatic compounds. researchgate.netnih.gov

Molecular Docking: If exploring therapeutic applications, docking simulations can predict how different analogs bind to biological targets like DNA or specific enzymes.

Reaction Mechanism Simulation: Modeling potential synthetic and degradation pathways to understand reaction kinetics and identify the most stable and accessible molecular structures. acs.org

Table 2: Application of Computational Methods in Acridine Research

| Computational Method | Predicted Property / Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies), charge distribution, reaction energies. mdpi.com | Predicts reactivity, stability, and potential for use in electronic or energetic materials. |

| QSAR / QSPR | Toxicity, mutagenicity, bioavailability, physical properties. nih.gov | Enables rapid screening of virtual libraries of analogs to identify candidates with desired properties and low toxicity. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents or biological macromolecules. | Simulates behavior in different environments, aiding in the design of materials or drugs. |

Exploration of Unconventional Reaction Pathways

Advancing the synthesis of this compound and its analogs requires moving beyond traditional methods. Future research could explore more efficient, sustainable, and innovative synthetic strategies. sioc-journal.cn

Promising areas for investigation include:

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time) for hazardous reactions like nitration, potentially improving safety and yield.

Photocatalysis and Electrosynthesis: These methods can enable reactions under milder conditions, reducing waste and potentially accessing novel chemical transformations not possible with conventional thermal methods.

Biocatalysis: Employing enzymes to perform specific steps, such as selective oxidation or reduction, could offer high chemo- and regioselectivity, leading to purer products with less environmental impact.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds like acridines. sioc-journal.cn

Exploring these unconventional pathways could lead to the discovery of new derivatives and more economical and environmentally friendly production processes.

Integration into Advanced Material Systems

The unique structure of this compound, combining a fluorescent acridine core with electron-withdrawing nitro groups, suggests potential for use in advanced materials. mdpi.comnih.gov

Future research could target the following applications: